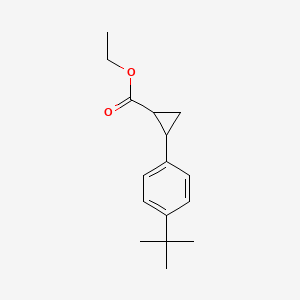

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate

Overview

Description

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C16H22O2 . It has a molecular weight of 246.35 g/mol . The compound is also known by alternate names such as 2-(4-tert-butylphenyl)-1-cyclopropanecarboxylic acid ethyl ester and Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester .

Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 . This provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate, have been synthesized and exhibit significant antimicrobial and antioxidant activities. The compounds demonstrated excellent antibacterial and antifungal properties, with some showing remarkable antioxidant potential (Raghavendra et al., 2016).

Enzymatic Catalysis in Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of this compound, has been oligomerized using horseradisch peroxidase as a catalyst. This process was carried out in the presence of cyclodextrin at room temperature, demonstrating the compound's potential in polymer chemistry applications (Pang et al., 2003).

Molecular and Electronic Structure Studies

The molecular and electronic structures of gold complexes containing 1,2-Di(4-tert-butylphenyl)ethylene-1,2-dithiolato ligands, similar in structure to this compound, have been studied. These studies offer insights into the electronic properties of gold species, which are relevant for various chemical applications (Kokatam et al., 2007).

Synthesis of Novel Heterocyclic Compounds

Ethyl N-[(4-tert-butylphenyl)carbonyl]cyclopropanecarbohydrazonoate, derived from this compound, was used to synthesize new heterocyclic compounds. These compounds showed significant antioxidant and antimicrobial activities, highlighting their potential for pharmaceutical applications (Yildirim, 2020).

Catalysis and Polymerization

The reactions between derivatives of this compound and Et2AlCl have been studied for the synthesis of biphenoxide complexes. These studies are crucial for understanding catalytic processes in polymerization (Antelmann et al., 2001).

Photopolymerization and 3D Printing Applications

This compound derivatives have been used in developing high-performance photoinitiating systems. These systems are significant in photopolymerization processes, with applications in 3D printing technology (Chen et al., 2021).

Properties

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAWOWWZUSWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)

![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761695.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2761702.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)